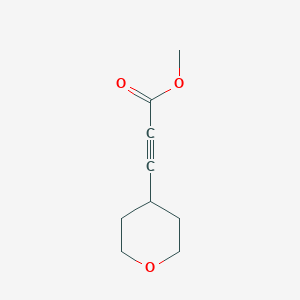

Methyl 3-(oxan-4-yl)prop-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(oxan-4-yl)prop-2-ynoate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of an oxane ring and a prop-2-ynoate group, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(oxan-4-yl)prop-2-ynoate typically involves the reaction of oxane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-4-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Oxane derivatives with additional oxygen functionalities.

Reduction: Alkenes or alkanes with retained oxane rings.

Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(oxan-4-yl)prop-2-ynoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(oxan-4-yl)prop-2-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(oxan-4-yl)prop-2-yn-1-ylamine: Similar structure but with an amine group instead of an ester.

3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a propargyl group and a carbazole moiety.

1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Features a propargyl group and a xanthene core

Uniqueness

Methyl 3-(oxan-4-yl)prop-2-ynoate is unique due to its combination of an oxane ring and a propargyl ester group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial settings .

Biological Activity

Methyl 3-(oxan-4-yl)prop-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, biological targets, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound is an ester derivative characterized by a propargylic moiety and a tetrahydropyran ring. The presence of these functional groups is believed to contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid which may exhibit enhanced biological activity.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, which can lead to oxidative stress in cells, impacting cell viability and function .

- Mitochondrial Membrane Potential (MMP) : Changes in MMP have been observed in studies involving related compounds, suggesting a potential mechanism for inducing apoptosis in cancer cells .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for potential therapeutic applications in conditions associated with oxidative damage.

Cytotoxicity

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation through mechanisms involving ROS generation and apoptosis induction.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Spodoptera litura | 11.60 (24h) | ROS generation and MMP decrease |

| HeLa (cervical cancer) | 15.00 (48h) | Apoptosis via mitochondrial pathway |

Case Studies

- Study on Antioxidant Capacities : An untargeted metabolomics study revealed that extracts containing this compound exhibited significant antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases .

- Cytotoxic Effects on Cancer Cells : In a controlled experiment, this compound was tested against several cancer cell lines, showing promising cytotoxic effects that warrant further investigation for therapeutic applications .

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 3-(oxan-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H12O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h8H,4-7H2,1H3 |

InChI Key |

YWCJMMYICDHNQL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1CCOCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.